molecular formula C10H14N2O B2384383 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 2164047-61-2

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2384383
CAS No.: 2164047-61-2
M. Wt: 178.235
InChI Key: GULNSKMJZJYYIC-UHFFFAOYSA-N
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Description

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is a compound that features a cyclobutanol ring substituted with a pyridin-4-ylmethylamino group This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity and potential reactivity of the pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with pyridin-4-ylmethylamine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a cyclobutanol derivative is coupled with a pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more sustainable and environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a suitable catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides

Major Products

    Oxidation: Formation of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutanone

    Reduction: Formation of 2-{[(Piperidin-4-yl)methyl]amino}cyclobutan-1-ol

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity or as a potential therapeutic agent.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, while the cyclobutanol ring provides rigidity and spatial orientation to the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol
  • 2-{[(Pyridin-3-yl)methyl]amino}cyclobutan-1-ol
  • 2-{[(Pyridin-4-yl)methyl]amino}cyclopentan-1-ol

Uniqueness

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and reactivity. The cyclobutanol ring also imparts a distinct rigidity compared to larger ring systems, potentially affecting its binding interactions and stability in various applications .

Biological Activity

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

The molecular formula for this compound is C_{12}H_{16}N_{2}O, with a molecular weight of 204.27 g/mol. The compound features a cyclobutanol ring and a pyridine moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine ring can form hydrogen bonds and engage in π-π stacking interactions, enhancing its binding affinity to target proteins. The cyclobutanol structure contributes rigidity, allowing for effective spatial orientation necessary for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : Investigated for its role in modulating enzyme activity, potentially serving as a therapeutic agent in various diseases.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial and antiviral properties, making it a candidate for further pharmacological exploration.
  • Antitumor Activity : The compound has shown promise in cytotoxicity assays against cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar pyridine-containing compounds against various bacteria and fungi. Results demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting that derivatives of this compound could be effective in treating infections caused by these pathogens .

Antitumor Activity

In vitro studies using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines revealed that the compound exhibits cytotoxic effects, inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the inhibition of key signaling pathways associated with cancer progression .

Data Table: Biological Activities of this compound

Activity Type Target Effect Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntitumorMDA-MB-231, U-87 cell linesInduces apoptosis
Enzyme ModulationVarious enzymesPotential therapeutic modulation

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-2-1-9(10)12-7-8-3-5-11-6-4-8/h3-6,9-10,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNSKMJZJYYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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